2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid

描述

Chemical Structure and Fundamental Properties

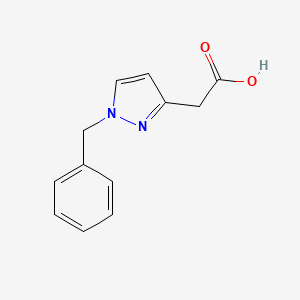

2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid exhibits a complex molecular architecture characterized by the integration of multiple functional groups within a single molecular framework. The compound possesses the molecular formula C₁₂H₁₂N₂O₂ with a corresponding molecular weight of 216.24 grams per mole, establishing it as a moderately sized organic molecule suitable for various chemical transformations. The structure incorporates a five-membered pyrazole ring containing two nitrogen atoms at adjacent positions, which serves as the central heterocyclic core of the molecule.

The benzyl group attachment at the nitrogen-1 position of the pyrazole ring contributes significantly to the compound's overall molecular geometry and potential biological activity. This benzyl substitution consists of a phenyl ring connected through a methylene bridge, providing both steric bulk and electronic effects that influence the compound's reactivity patterns. The acetic acid moiety positioned at the 3-carbon of the pyrazole ring introduces carboxylic acid functionality, creating opportunities for hydrogen bonding and ionic interactions in biological systems.

The International Union of Pure and Applied Chemistry name for this compound is 2-(1-benzylpyrazol-3-yl)acetic acid, while the Simplified Molecular Input Line Entry System notation reads O=C(O)CC1=NN(CC2=CC=CC=C2)C=C1. The compound's Chemical Abstracts Service registry number is 1194803-69-4, providing a unique identifier for scientific literature and commercial purposes. The International Chemical Identifier key GGRRQTDMAUZGFP-UHFFFAOYSA-N serves as an additional standardized identifier for database searches and chemical informatics applications.

Table 1: Fundamental Chemical Properties of this compound

Historical Development and Discovery

The historical development of this compound reflects the broader evolution of pyrazole chemistry, which originated in the late nineteenth century with foundational discoveries by prominent organic chemists. Ludwig Knorr first coined the term "pyrazole" in 1883, establishing the nomenclature and initial synthetic approaches for this heterocyclic system. The earliest known pyrazolone derivative was synthesized by Knorr through the condensation of acetoacetic ester with phenylhydrazine, demonstrating the potential for creating diverse pyrazole-based structures.

Pyrazole itself was first synthesized by Buchner in 1889 through the decarboxylation of pyrazole-3,4,5-tricarboxylic acid, marking a significant milestone in the development of synthetic methodologies for five-membered nitrogen-containing heterocycles. This foundational work established the chemical principles that would later enable the synthesis of more complex pyrazole derivatives, including compounds with acetic acid substituents and benzyl modifications.

The specific compound this compound was first documented in chemical databases in 2016, indicating its relatively recent emergence in the scientific literature. The compound's creation date of April 6, 2016, in the PubChem database suggests that systematic study of this particular derivative is a contemporary development within the broader field of pyrazole chemistry. The most recent modification date of May 24, 2025, demonstrates ongoing research interest and continuous updating of chemical information databases.

The development of multicomponent reaction methodologies has facilitated the synthesis of complex pyrazole derivatives like this compound through high-throughput approaches. These advanced synthetic strategies enable the rapid generation of diverse pyrazole-containing compounds for biological screening and medicinal chemistry applications. The acoustic droplet ejection technology and related techniques have revolutionized the scale and efficiency of pyrazole derivative synthesis, making compounds like this compound more accessible for research purposes.

Position within the Pyrazole Derivative Family

This compound occupies a distinctive position within the extensive family of pyrazole derivatives, characterized by its unique substitution pattern and functional group combination. Pyrazole derivatives represent one of the most studied classes of heterocyclic compounds in medicinal chemistry, with over 16 million theoretical combinations possible when considering various substituents and modifications. This particular compound belongs to the subclass of pyrazole acetic acid derivatives, which are distinguished by the presence of carboxylic acid functionality directly attached to the heterocyclic ring system.

The benzyl substitution at the nitrogen-1 position places this compound within the broader category of nitrogen-substituted pyrazoles, which often exhibit enhanced biological activity compared to their unsubstituted counterparts. This structural modification influences the compound's lipophilicity, membrane permeability, and potential for protein binding interactions. The specific positioning of the acetic acid group at the 3-position of the pyrazole ring creates opportunities for hydrogen bonding and coordination with biological targets.

Comparative analysis with related pyrazole derivatives reveals structural similarities to other biologically active compounds within this chemical family. The closely related compound 2-(1-Benzyl-1H-pyrazol-5-yl)acetic acid differs only in the position of the acetic acid substituent, demonstrating how subtle structural changes can lead to different chemical and biological properties. Both compounds share the same molecular formula and weight but exhibit different positional isomerism that may influence their respective biological activities.

The pyrazole derivative family encompasses compounds with diverse substituents and functional groups, including aminopyrazoles, which have shown particular promise in medicinal chemistry applications. Three-aminopyrazoles, four-aminopyrazoles, and five-aminopyrazoles represent major subclasses within this family, each exhibiting distinct biological profiles and synthetic accessibility. The positioning of functional groups on the pyrazole ring significantly influences the compound's ability to interact with specific biological targets and participate in various chemical transformations.

Table 2: Structural Comparison of Related Pyrazole Acetic Acid Derivatives

| Compound | Substitution Pattern | Molecular Formula | Chemical Abstracts Service Number |

|---|---|---|---|

| This compound | 1-Benzyl, 3-acetic acid | C₁₂H₁₂N₂O₂ | 1194803-69-4 |

| 2-(1-Benzyl-1H-pyrazol-5-yl)acetic acid | 1-Benzyl, 5-acetic acid | C₁₂H₁₂N₂O₂ | 1785465-63-5 |

| Pyrazole acetic acid | Unsubstituted | C₅H₈N₂O₂ | Not specified |

Significance in Organic and Medicinal Chemistry Research

The significance of this compound in contemporary research stems from its potential applications across multiple domains of organic and medicinal chemistry. Pyrazole derivatives have demonstrated remarkable versatility as pharmaceutical building blocks, with several compounds currently used in clinical practice as anti-inflammatory, analgesic, anticancer, and antiobesity medications. The structural features present in this compound suggest potential for similar biological activities, making it a valuable target for further investigation.

The compound's carboxylic acid functionality provides opportunities for chemical modification through esterification, amidation, and other transformations commonly employed in medicinal chemistry. These modifications can alter the compound's pharmacokinetic properties, including absorption, distribution, metabolism, and excretion characteristics, enabling optimization for specific therapeutic applications. The benzyl group's presence offers additional sites for structural modification, allowing researchers to explore structure-activity relationships systematically.

Current research indicates that pyrazole derivatives exhibit significant activity against various cancer cell lines and possess antimicrobial properties, though specific data for this compound requires further investigation. The mechanism of action for compounds in this class typically involves interaction with specific biological targets, including enzymes and receptors involved in inflammation and pain pathways. The pyrazole ring can mimic certain biological substrates, allowing binding to specific receptors or enzymes and subsequent modulation of biological pathways.

The synthetic accessibility of this compound through established multicomponent reaction methodologies makes it an attractive target for high-throughput screening programs. The compound can be synthesized through various approaches, including direct coupling reactions between pyrazole derivatives and acetic acid precursors, enabling efficient preparation for biological evaluation. These synthetic strategies often require specific reaction conditions, including temperature control and appropriate solvent selection, with analytical confirmation through nuclear magnetic resonance spectroscopy and mass spectrometry.

Table 3: Research Applications of this compound

| Application Domain | Potential Use | Research Status |

|---|---|---|

| Medicinal Chemistry | Anti-inflammatory agent | Under investigation |

| Pharmaceutical Development | Enzyme inhibitor | Preliminary studies |

| Synthetic Chemistry | Building block | Established methods |

| Material Science | Functional material | Emerging applications |

属性

IUPAC Name |

2-(1-benzylpyrazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2/c15-12(16)8-11-6-7-14(13-11)9-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGRRQTDMAUZGFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with a benzyl group and an acetic acid moiety, contributing to its unique chemical properties. Its molecular formula is , and it is categorized under pyrazole derivatives, which are known for diverse biological activities.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| E. coli | 64 - 256 |

| P. aeruginosa | 128 - 512 |

| S. aureus | 32 - 128 |

| C. albicans | 64 - 128 |

These findings suggest that the compound may serve as a potential candidate for developing new antimicrobial agents, particularly against resistant strains .

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has also been explored. Studies have shown that it can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. The IC50 values for COX-2 inhibition were found to be significantly lower than those for COX-1, indicating selective anti-inflammatory activity:

| Compound | IC50 (μM) | Selectivity Index |

|---|---|---|

| This compound | 0.02 - 0.04 | High |

This selective inhibition suggests potential therapeutic applications in treating inflammatory diseases with fewer side effects compared to non-selective NSAIDs .

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. The benzyl group enhances binding affinity to target proteins or enzymes, leading to modulation of their activity. For instance, the compound's ability to inhibit COX enzymes suggests it may interfere with prostaglandin synthesis, a key mediator in inflammation .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Antimicrobial Evaluation : In a study evaluating novel pyrazole derivatives, compounds similar to this compound were tested against various pathogens, showing promising results with MIC values comparable to standard antibiotics .

- In Vivo Studies : Animal models have been used to assess the anti-inflammatory effects of this compound. Results indicated significant reductions in edema and inflammatory markers when administered at therapeutic doses .

- Cancer Research : Emerging studies suggest that pyrazole derivatives may possess anticancer properties, potentially inducing apoptosis in cancer cells through mechanisms involving microtubule destabilization .

科学研究应用

Pharmaceuticals

2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid has shown promise in drug development due to its biological activity:

- Anti-inflammatory Properties : Studies indicate that this compound may inhibit specific enzymes involved in inflammatory pathways, showcasing potential as an anti-inflammatory agent .

- Anticancer Activity : Research has demonstrated its ability to inhibit the growth of various cancer cell lines, including lung and colorectal cancer. Its mechanism likely involves interaction with molecular targets that regulate cell proliferation .

Biological Research

The compound is being investigated for its role as an enzyme inhibitor. Its structural features enable it to bind effectively to enzyme active sites, potentially leading to the development of new therapeutic agents targeting diseases such as cancer and inflammatory disorders .

Industrial Applications

In addition to its pharmaceutical uses, this compound has applications in the production of specialty chemicals. Its stability and reactivity make it suitable for use in coatings, adhesives, and polymers .

Case Studies and Research Findings

Several studies highlight the diverse applications of this compound:

- Anticancer Studies :

-

Anti-inflammatory Research :

- Interaction studies revealed that this compound could inhibit specific pro-inflammatory enzymes, suggesting its potential as a therapeutic agent for inflammatory diseases .

- Synthesis and Characterization :

Comparative Analysis with Related Compounds

| Compound Name | Structure Highlights | Unique Features |

|---|---|---|

| 1-(Benzyl)-1H-pyrazole | Benzyl group attached to pyrazole | Known for neuroprotective effects |

| 3-(Benzyl)-4-hydroxy-pyrazole | Hydroxyl group at position 4 | Exhibits antioxidant properties |

| 4-(Benzyl)-1H-pyrazole | Benzyl at position 4 | Demonstrates anti-cancer activity |

This table illustrates how structurally similar compounds share unique biological activities that could complement those of this compound.

相似化合物的比较

2-(1-Benzyl-1H-pyrazol-5-yl)acetic Acid (CAS: 1785465-63-5)

- Molecular Formula : C₁₂H₁₂N₂O₂ (same as the target compound).

- Key Difference : The acetic acid group is attached to position 5 of the pyrazole ring instead of position 3.

- Implications : Positional isomerism may alter electronic distribution and steric interactions, affecting solubility and binding affinity. For example, the 5-yl derivative might exhibit different hydrogen-bonding patterns in biological systems .

(1H-Benzimidazol-2-yl)acetic Acid (CAS: Not explicitly listed)

- Molecular Formula : C₉H₈N₂O₂.

- Key Difference : The pyrazole ring is replaced by a benzimidazole system (fused benzene and imidazole rings).

- However, the reduced lipophilicity (due to the absence of a benzyl group) may limit membrane permeability compared to the target compound .

2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic Acid (CAS: 1260658-89-6)

- Molecular Formula : C₆H₇N₃O₄.

- Key Differences :

- A methyl group replaces the benzyl substituent at position 1.

- A nitro group is present at position 3 of the pyrazole.

- Implications: The nitro group introduces electron-withdrawing effects, which could stabilize the pyrazole ring but reduce metabolic stability.

Physicochemical and Functional Comparisons

Key Observations:

Electronic Effects : The nitro group in 2-(1-Methyl-3-nitro-1H-pyrazol-5-yl)acetic acid may increase reactivity, making it a candidate for prodrug strategies or electrophilic intermediates .

Aromatic Interactions : The benzimidazole derivative’s fused ring system could enhance binding to flat enzymatic pockets (e.g., kinase inhibitors), whereas pyrazole derivatives offer greater conformational flexibility .

Research and Application Insights

- Medicinal Chemistry : The benzyl-pyrazole-acetic acid scaffold is prevalent in kinase inhibitor design due to its ability to occupy hydrophobic pockets while the carboxylic acid engages in hydrogen bonding .

- Material Science : Pyrazole derivatives are explored as ligands in coordination polymers, where substituent position (3-yl vs. 5-yl) influences metal-binding geometry .

- Limitations : The target compound’s moderate purity (95–97%) may require recrystallization for crystallographic studies, as highlighted by the widespread use of SHELX programs in small-molecule refinement .

准备方法

Benzylation of Pyrazole Ring

- The initial step involves the alkylation of pyrazole at the N-1 position with benzyl halide derivatives.

- This reaction is typically performed in the presence of a base such as N,N-diisopropylethylamine and lithium halides to facilitate substitution.

- Solvents such as toluene and DMF are used under elevated temperatures (50–70 °C) to optimize reaction rates and yields.

- The reaction yields N-benzylated pyrazole intermediates with yields ranging from 64% to 71% depending on substituents on the benzyl moiety.

Formation of Pyrazole-3-yl Acetonitrile or Ester Intermediates

- The N-benzylated pyrazole is then functionalized at the 3-position.

- One approach includes the reaction of 1-benzyl-1H-pyrazole-3-ol with chloroacetonitrile in the presence of potassium carbonate as a base.

- This reaction proceeds in polar aprotic solvents such as dimethylformamide (DMF) at elevated temperatures to form 2-((1-benzyl-1H-pyrazol-3-yl)oxy)acetonitrile, a key intermediate.

- Alternatively, ethyl pyrazole-3-carboxylates can be synthesized and subsequently converted to alcohols, aldehydes, nitriles, or other derivatives via reduction, oxidation, or substitution reactions.

Conversion to Acetic Acid Derivative

- The nitrile intermediate can be hydrolyzed under acidic or basic conditions to yield the corresponding acetic acid.

- Hydrolysis typically involves heating in aqueous acid or base, converting the nitrile group (-CN) to a carboxylic acid (-COOH).

- Alternatively, esters can be saponified under basic conditions to produce the acetic acid derivative.

- These steps require careful control of reaction conditions to maximize yield and minimize side reactions.

Detailed Research Findings and Reaction Conditions

The following table summarizes key reaction steps, reagents, conditions, and yields reported in the literature for the preparation of pyrazole derivatives structurally related to this compound:

常见问题

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of 2-(1-Benzyl-1H-pyrazol-3-yl)acetic acid?

- Methodological Answer : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, stoichiometry, catalyst loading) and identify optimal conditions. Central Composite Designs (CCD) or Box-Behnken models can minimize experimental runs while maximizing data robustness. Post-synthesis, validate purity via HPLC or NMR . For structural analogs, reaction optimization often involves coupling pyrazole derivatives with acetic acid precursors under controlled conditions, as seen in brominated heterocycle syntheses .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR : Confirm benzyl and pyrazole proton environments (δ 7.2–7.4 ppm for aromatic protons, δ 4.5–5.0 ppm for benzyl CH₂).

- FT-IR : Identify carboxylic acid C=O stretching (~1700 cm⁻¹) and pyrazole ring vibrations (~1600 cm⁻¹).

- X-ray Diffraction : Resolve crystal packing and hydrogen-bonding interactions, as demonstrated for pyrazole-acetic acid derivatives in crystallography studies .

Q. What protocols are recommended for determining solubility and stability in aqueous/organic matrices?

- Methodological Answer : Perform shake-flask experiments with UV-Vis spectrophotometry or HPLC quantification across pH (2–12) and solvent systems (e.g., DMSO, ethanol). Stability studies under thermal (25–60°C) and light exposure should follow ICH guidelines. Reference NIST Chemistry WebBook data for analogous compounds to predict trends .

Advanced Research Questions

Q. How can computational chemistry enhance reaction pathway design for derivatives of this compound?

- Methodological Answer : Apply quantum mechanical calculations (DFT, MP2) to model transition states and intermediates. Tools like Gaussian or ORCA can predict regioselectivity in pyrazole functionalization. Integrate with ICReDD’s reaction path search methods, which combine quantum calculations and machine learning to prioritize synthetic routes . For example, evaluate the energy barriers for benzyl group migration during ring closure.

Q. How should researchers address contradictions in reported biological activity data for pyrazole-acetic acid analogs?

- Methodological Answer : Conduct meta-analyses with standardized assays (e.g., enzyme inhibition IC₅₀, cytotoxicity MTT) under controlled conditions. Use multivariate regression to isolate variables (e.g., cell line variability, solvent effects). Cross-reference with DSSTox or PubChem bioactivity datasets to identify outliers and validate mechanisms .

Q. What advanced techniques are suitable for studying the compound’s interaction with biological targets?

- Methodological Answer : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities. Molecular docking (AutoDock, Schrödinger) can predict binding poses in enzyme active sites. For in vivo studies, use radiolabeled analogs (³H/¹⁴C) to track metabolic pathways, as seen in EPA DSSTox protocols .

Q. How can researchers resolve discrepancies in spectroscopic data between synthetic batches?

- Methodological Answer : Implement high-resolution LC-MS to detect trace impurities (e.g., unreacted benzyl precursors). Compare with crystallographic data to rule out polymorphic variations. Statistical tools like Principal Component Analysis (PCA) can correlate batch-specific anomalies with process variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。